molecular formula C24H25N3O5S B2863207 N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-41-4

N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2863207
CAS RN: 852141-41-4
M. Wt: 467.54
InChI Key: KGGNQGJFMJLDGH-UHFFFAOYSA-N
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Description

N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

A series of compounds, including derivatives of sulfonamides, have been synthesized for exploring their bioactivity. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes (Gul et al., 2016). Microwave-assisted synthesis techniques were also applied to create new sulfonamides, investigating their cytotoxic activities and effects on carbonic anhydrase I and II isoenzymes (Gul et al., 2017). These studies aim to identify lead compounds for further development as anticancer agents.

Anticancer Activity

Specific derivatives have shown promise in anticancer activity studies, with particular compounds exhibiting high tumor selectivity and potency selectivity expression (PSE) values, suggesting their potential as novel anticancer agents. These compounds were also assessed for their inhibition of carbonic anhydrase IX and XII, enzymes associated with cancer cell proliferation and survival (Gul et al., 2016). Another study highlighted the synthesis and characterization of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, providing insights into their multifaceted therapeutic potential (Küçükgüzel et al., 2013).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with target enzymes or receptors, aiding in the design of more effective and selective therapeutic agents. For instance, the design, synthesis, and molecular docking studies of certain benzenesulfonamide derivatives have been undertaken to evaluate their anti-breast cancer activity, showcasing the application of computational methods in drug discovery (Kumar et al., 2021).

properties

IUPAC Name

N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-3-31-22-9-6-5-8-19(22)21-16-20(25-27(21)24(28)23-10-7-15-32-23)17-11-13-18(14-12-17)26-33(29,30)4-2/h5-15,21,26H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGNQGJFMJLDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.